1,3,6-Tri-O-galloyl-beta-D-glucose is a phenolic compound categorized as a gallotannin, specifically a galloyl glucose derivative. Its molecular formula is C27H24O18, with a molecular weight of 636.47 g/mol and a CAS number of 18483-17-5. This compound is primarily extracted from natural sources such as the Black Walnut Kernels and has been identified in various plant species, including Paeonia lactiflora and Terminalia chebula . The compound is characterized by three galloyl groups esterified to a beta-D-glucose molecule, contributing to its unique chemical properties and biological activities.
These reactions highlight the compound's potential for further chemical modification and its reactivity in biological systems.
Research indicates that 1,3,6-tri-O-galloyl-beta-D-glucose exhibits several biological activities:
The synthesis of 1,3,6-tri-O-galloyl-beta-D-glucose can be achieved through several methods:
These methods allow researchers to obtain this compound for further study and application.
1,3,6-Tri-O-galloyl-beta-D-glucose has a range of applications across various fields:
Several compounds share structural similarities with 1,3,6-tri-O-galloyl-beta-D-glucose. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Gallotannin | Tannin | Contains multiple galloyl units; broader spectrum of biological activity. |
1,2,3-Trigalloyl glucose | Gallotannin | Different substitution pattern; potential variations in bioactivity. |
1-O-galloyl-beta-D-glucose | Galloyl glucose | Only one galloyl group; less complex than 1,3,6-tri-O-galloyl-beta-D-glucose. |
The uniqueness of 1,3,6-tri-O-galloyl-beta-D-glucose lies in its specific arrangement of galloyl groups on the glucose backbone, which influences its solubility and biological activity compared to these similar compounds .